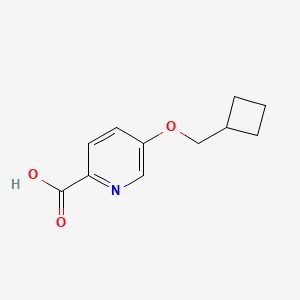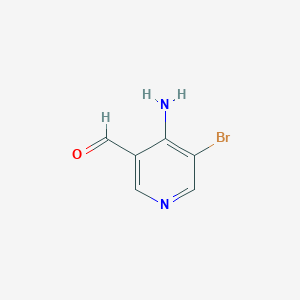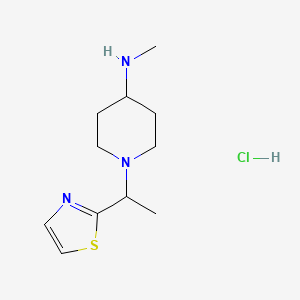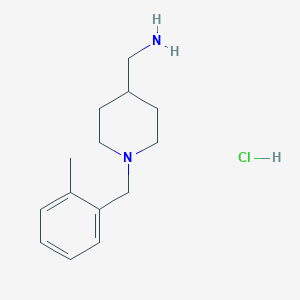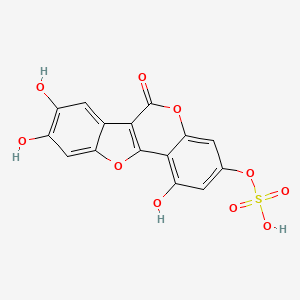
Demethylwedelolactone (Sulfate)
概要
説明
3-スルファートデメチルウェデロラクトンは、植物のEclipta prostrata L. から単離された天然のクマスタンです。 それは、抗炎症および肝保護特性を含む、多様な生物活性で知られています 。 この化合物は、デメチルウェデロラクトンの誘導体であり、それはそれ自体が強力なトリプシン阻害剤です 。
作用機序
3-スルファートデメチルウェデロラクトンの作用機序は、特定の分子標的と経路との相互作用を含みます。 それは、セリンプロテアーゼであるトリプシンを阻害することが知られており、その活性部位に結合して基質のアクセスを阻害します 。 さらに、それは炎症や細胞移動に関与するさまざまなシグナル伝達経路を調節し、その抗炎症および抗癌効果に貢献します 。
類似の化合物との比較
類似の化合物
ウェデロラクトン: Eclipta prostrata L. から単離された別のクマスタンで、抗炎症および抗癌特性で知られています.
アピゲニン: 類似の抗炎症および抗癌活性を持つフラボノイド.
グラブリジン: 抗炎症および抗癌効果を持つフラボノイド.
ユニークさ
3-スルファートデメチルウェデロラクトンは、その硫酸基がユニークです。この基は、他のクマスタンと比較して、その溶解性とバイオアベイラビリティを高めます。 この修飾はまた、その分子標的との相互作用に影響を与え、異なる生物活性をもたらす可能性があります 。
生化学分析
Biochemical Properties
Demethylwedelolactone sulfate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, demethylwedelolactone sulfate inhibits the enzyme trypsin with an IC50 value of 3.0 μg/ml . Additionally, it has been shown to modulate the activity of proteins involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . The compound also interacts with cellular receptors and signaling molecules, contributing to its broad spectrum of biological activities.
Cellular Effects
Demethylwedelolactone sulfate affects various types of cells and cellular processes. In cancer cells, such as MDA-MB-231 breast cancer cells, it inhibits cell motility and invasiveness, reducing the potential for metastasis . The compound also influences cell signaling pathways, including those involved in inflammation and apoptosis. By modulating gene expression, demethylwedelolactone sulfate can alter cellular metabolism and promote cell survival or death depending on the context .
Molecular Mechanism
At the molecular level, demethylwedelolactone sulfate exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For example, the compound inhibits trypsin by binding to its active site, preventing substrate cleavage . Additionally, demethylwedelolactone sulfate can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of demethylwedelolactone sulfate can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that demethylwedelolactone sulfate remains stable under specific storage conditions, maintaining its biological activity for extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, including prolonged inhibition of cancer cell metastasis and modulation of inflammatory responses .
Dosage Effects in Animal Models
The effects of demethylwedelolactone sulfate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing inflammation and protecting liver function . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dose optimization in therapeutic applications. Threshold effects have been observed, where specific concentrations of demethylwedelolactone sulfate are required to achieve desired biological outcomes .
Metabolic Pathways
Demethylwedelolactone sulfate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and bioavailability. The compound can influence metabolic flux, altering the levels of various metabolites within cells . These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
Within cells and tissues, demethylwedelolactone sulfate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can impact its biological activity and therapeutic efficacy.
Subcellular Localization
Demethylwedelolactone sulfate exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in therapeutic applications.
準備方法
合成ルートと反応条件
3-スルファートデメチルウェデロラクトンは、通常、デメチルウェデロラクトンと硫酸を反応させることによって合成されます。 この反応は、制御された実験室環境で行われ、安全と効率を確保するために、適切な容器と技術が必要です 。
工業的製造方法
3-スルファートデメチルウェデロラクトンの具体的な工業的製造方法は広く文書化されていませんが、一般的なアプローチは、実験室合成プロセスをスケールアップすることを含みます。 これには、収量と純度を最大化するように、温度や濃度などの反応条件を最適化することが含まれます 。
化学反応の分析
反応の種類
3-スルファートデメチルウェデロラクトンは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、酸素の添加または水素の除去を伴い、多くの場合、過酸化水素などの酸化剤を使用します。
還元: この反応は、水素の添加または酸素の除去を伴い、通常、水素化ホウ素ナトリウムなどの還元剤を使用します。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン(塩素、臭素)、求核剤(アミン、チオール)。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、3-スルファートデメチルウェデロラクトンの酸化は、さまざまな酸化誘導体の生成につながる可能性があり、一方、還元は、化合物の還元形をもたらす可能性があります 。
科学研究の応用
3-スルファートデメチルウェデロラクトンは、次のような多くの科学研究の応用があります。
化学: クマスタン誘導体とその化学的性質を研究するためのモデル化合物として使用されます。
生物学: トリプシンやその他のプロテアーゼを阻害する役割を調査し、タンパク質の消化と調節の理解に影響を与えます.
科学的研究の応用
Demethylwedelolactone 3-sulfate has several scientific research applications, including:
Chemistry: Used as a model compound for studying coumestan derivatives and their chemical properties.
類似化合物との比較
Similar Compounds
Wedelolactone: Another coumestan isolated from Eclipta prostrata L., known for its anti-inflammatory and anti-cancer properties.
Apigenin: A flavonoid with similar anti-inflammatory and anti-cancer activities.
Glabridin: A flavonoid with anti-inflammatory and anti-cancer effects.
Uniqueness
Demethylwedelolactone 3-sulfate is unique due to its sulfate group, which enhances its solubility and bioavailability compared to other coumestans. This modification also influences its interaction with molecular targets, potentially leading to distinct biological activities .
特性
IUPAC Name |
(1,8,9-trihydroxy-6-oxo-[1]benzofuro[3,2-c]chromen-3-yl) hydrogen sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O10S/c16-7-3-6-10(4-8(7)17)23-14-12(6)15(19)24-11-2-5(25-26(20,21)22)1-9(18)13(11)14/h1-4,16-18H,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQCOGFAQDXAHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1O)C3=C(C4=CC(=C(C=C4O3)O)O)C(=O)O2)OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


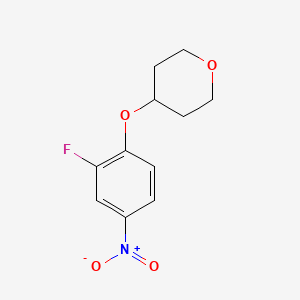
![tert-Butyl 1-[3-fluoro-5-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate](/img/structure/B3027447.png)

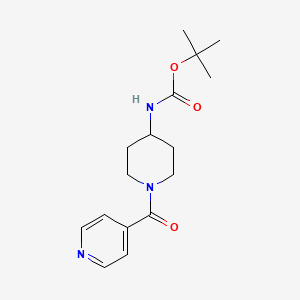
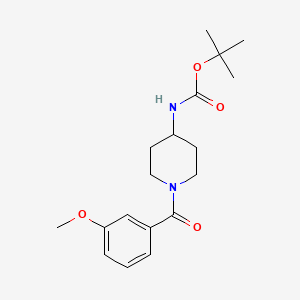
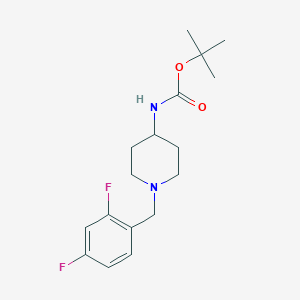
![tert-Butyl 4-[3-(4-cyanophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027454.png)
![tert-Butyl [(1-pivaloylpiperidin-4-yl)methyl]carbamate](/img/structure/B3027455.png)
![Acetic acid (4S)-4-[(3aR)-2-oxo-3-methylene-4alpha-acetoxy-6-methyl-2,3,3aalpha,4,7,7aalpha-hexahydrobenzofuran-5-yl]pentyl ester](/img/structure/B3027459.png)
